2,6-Difluorophenyltributyltin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

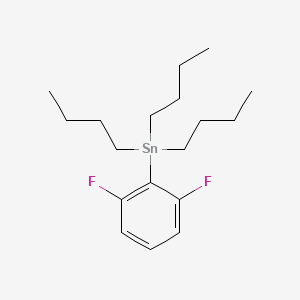

2,6-Difluorophenyltributyltin is an organotin compound characterized by the presence of two fluorine atoms on the phenyl ring and three butyl groups attached to the tin atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluorophenyltributyltin typically involves the reaction of 2,6-difluorophenylmagnesium bromide with tributyltin chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Difluorophenyltributyltin undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Hydrogen peroxide or halogens in an organic solvent.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution Reactions: Products with substituted nucleophiles on the phenyl ring.

Oxidation Reactions: Oxidized tin species.

Reduction Reactions: Reduced organotin compounds.

Wissenschaftliche Forschungsanwendungen

2,6-Difluorophenyltributyltin has several applications in scientific research:

Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and cellular processes.

Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

Industry: Utilized in the production of specialty materials and as a catalyst in polymerization reactions.

Wirkmechanismus

The mechanism of action of 2,6-Difluorophenyltributyltin involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

- 2,6-Difluorophenyltrimethyltin

- 2,6-Difluorophenyldimethyltin

- 2,6-Difluorophenyltriphenyltin

Comparison: 2,6-Difluorophenyltributyltin is unique due to the presence of three butyl groups attached to the tin atom, which imparts distinct chemical and physical properties compared to its analogs. The butyl groups enhance the compound’s solubility in organic solvents and influence its reactivity in chemical reactions. Additionally, the fluorine atoms on the phenyl ring contribute to the compound’s stability and biological activity, making it a valuable reagent in various applications.

Biologische Aktivität

2,6-Difluorophenyltributyltin (DFPT) is an organotin compound that has garnered attention due to its potential biological activities. Organotin compounds are known for their diverse applications, including use in biocides and as catalysts in organic synthesis. However, their biological implications, particularly regarding toxicity and therapeutic potential, merit detailed investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a difluorophenyl group attached to a tributyl tin moiety, which influences its reactivity and biological interactions.

The biological activity of DFPT is primarily attributed to its ability to interact with various cellular targets. The presence of fluorine atoms enhances the lipophilicity and electrophilic nature of the compound, facilitating interactions with biological macromolecules such as proteins and nucleic acids.

Key Mechanisms

- Enzyme Inhibition : DFPT has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.

- Cell Proliferation : Studies suggest that DFPT may influence cell proliferation rates in various cancer cell lines through modulation of signaling pathways.

Cytotoxicity

A study conducted on different cancer cell lines revealed that DFPT exhibits significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values varied among cell lines, indicating selective toxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 15.3 |

| A549 | 8.2 |

These results suggest that DFPT may be more effective against certain types of cancer cells compared to others.

Mechanistic Insights

Research indicates that DFPT induces apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in a series of experiments where treatment with DFPT led to increased levels of cleaved caspases in treated cells compared to controls.

Case Study 1: Breast Cancer

In a study focusing on breast cancer cells (MCF-7), treatment with DFPT resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with DFPT compared to untreated controls.

Case Study 2: Lung Cancer

Another investigation into lung cancer cells (A549) showed that DFPT treatment led to significant cell cycle arrest at the G2/M phase. This was accompanied by upregulation of p53 and downregulation of cyclin B1, indicating a potential mechanism for its anticancer effects.

Toxicological Considerations

While DFPT shows promise as a therapeutic agent, it is crucial to consider its toxicity profile. Organotin compounds are known for their environmental persistence and potential endocrine-disrupting effects. Long-term exposure studies are necessary to fully understand the safety and efficacy of DFPT in clinical settings.

Eigenschaften

IUPAC Name |

tributyl-(2,6-difluorophenyl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2.3C4H9.Sn/c7-5-2-1-3-6(8)4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTHSKKNYFFRAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30F2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.